tert-butyl N-(1-benzyl-3-cyanopiperidin-4-yl)carbamate
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Overview
Description
tert-Butyl N-(1-benzyl-3-cyanopiperidin-4-yl)carbamate: is a chemical compound with a complex structure that includes a tert-butyl carbamate group, a benzyl group, and a cyanopiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-benzyl-3-cyanopiperidin-4-yl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a benzyl-substituted piperidine derivative under controlled conditions. The reaction often requires the use of solvents such as methylene chloride or chloroform and may involve catalysts to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-benzyl-3-cyanopiperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or cyanopiperidine positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(1-benzyl-3-cyanopiperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or receptor modulators .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be involved in the development of drugs targeting specific pathways or receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers or other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-benzyl-3-cyanopiperidin-4-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl N-(benzyloxy)carbamate
Comparison: Compared to similar compounds, tert-butyl N-(1-benzyl-3-cyanopiperidin-4-yl)carbamate stands out due to its unique combination of functional groups. The presence of the benzyl and cyanopiperidine moieties provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H25N3O2 |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
tert-butyl N-(1-benzyl-3-cyanopiperidin-4-yl)carbamate |
InChI |
InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-16-9-10-21(13-15(16)11-19)12-14-7-5-4-6-8-14/h4-8,15-16H,9-10,12-13H2,1-3H3,(H,20,22) |
InChI Key |
BFTGPOIQJWKWKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1C#N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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